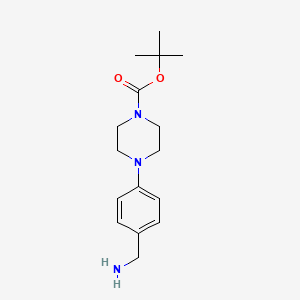

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Übersicht

Beschreibung

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H25N3O2. It is commonly used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is known for its role in enhancing the 3D orientation of bifunctional protein degraders, which is crucial for optimizing drug-like properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate with aminomethylbenzene under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include additional steps such as recrystallization and high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol.

Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows it to be a versatile building block in organic synthesis, facilitating the development of various pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate exhibits potential biological activities. It is being investigated for its interactions with neurotransmitter receptors, which may influence mood and cognitive functions. Preliminary studies suggest that it could have antidepressant effects by modulating serotonin and norepinephrine levels in the brain .

Pharmaceutical Development

The compound is utilized as a lead candidate in drug discovery processes. Its structural properties make it suitable for further biological evaluations to establish efficacy and safety profiles in clinical settings. Ongoing studies are focused on its potential therapeutic applications in treating mood disorders and other neurological conditions .

Antidepressant Research

Recent studies have focused on the antidepressant properties of compounds similar to this compound. Animal model experiments have shown promising results in reducing depressive behaviors, suggesting that this compound could be further explored for its therapeutic potential in treating depression .

Targeted Protein Degradation

In the field of targeted protein degradation, this compound has been identified as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development. Its structural characteristics may impact the three-dimensional orientation of bifunctional protein degraders, optimizing their drug-like properties and enhancing therapeutic efficacy .

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s structure allows it to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby enhancing the efficiency of protein degradation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in structure but contains a piperidine ring instead of a piperazine ring.

tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Contains a bromophenyl group instead of an aminomethylphenyl group.

tert-Butyl 4-(4-methylphenyl)piperazine-1-carboxylate: Contains a methylphenyl group instead of an aminomethylphenyl group.

Uniqueness

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is unique due to its specific structure, which provides optimal flexibility and rigidity required for effective PROTAC development. Its ability to enhance the 3D orientation of bifunctional protein degraders makes it a valuable compound in targeted protein degradation research .

Biologische Aktivität

Tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (CAS Number: 852180-47-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₅N₃O₂

- Molecular Weight : 291.40 g/mol

- Melting Point : 83–87 °C

- InChI Key : TTXMFUXVXBAVIP-UHFFFAOYSA-N

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antidepressant Activity : Research indicates that compounds with piperazine structures often exhibit antidepressant effects. The presence of the aminomethyl group may enhance serotonin receptor affinity, contributing to its potential as an antidepressant agent .

- Anticancer Potential : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. This activity is likely mediated through apoptosis induction and inhibition of cell proliferation .

- Neuroprotective Effects : The compound has been evaluated for neuroprotective properties, particularly in models of neurodegeneration. Its ability to modulate neurotransmitter systems may provide protective benefits against neuronal damage .

The exact mechanism of action for this compound is still under investigation, but several hypotheses have been proposed:

- Serotonin Receptor Modulation : Similar compounds have shown affinity for serotonin receptors, suggesting that this compound may also act as a selective serotonin reuptake inhibitor (SSRI).

- Inhibition of Oncogenic Pathways : The anticancer effects may involve the inhibition of specific signaling pathways associated with tumor growth and metastasis, such as the PI3K/Akt pathway .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

tert-butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-12,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXMFUXVXBAVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377163 | |

| Record name | tert-Butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-47-3 | |

| Record name | 1,1-Dimethylethyl 4-[4-(aminomethyl)phenyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.